N3-L-Dab(Fmoc)-OH, or N3-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminobutyric acid, is a synthetic amino acid derivative widely utilized in peptide synthesis. The compound features an azido group at the N3 position of the diamino butyric acid backbone, which provides unique reactivity and functionalization opportunities in chemical biology and medicinal chemistry. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is commonly employed in solid-phase peptide synthesis due to its stability and ease of removal.
The compound can be synthesized through various methods in laboratory settings, typically involving solid-phase peptide synthesis techniques. It is commercially available from chemical suppliers specializing in peptide synthesis reagents, such as Merck Millipore and Iris Biotech, which offer a range of derivatives suitable for diverse applications in peptide chemistry.
N3-L-Dab(Fmoc)-OH is classified as an amino acid derivative and a building block in peptide synthesis. Its unique azido functionality allows for specific reactions that are orthogonal to standard protecting groups, making it valuable for constructing complex peptide architectures.
The synthesis of N3-L-Dab(Fmoc)-OH typically involves the following steps:
The synthesis process requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and minimize side reactions. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product and confirm its identity through mass spectrometry.
N3-L-Dab(Fmoc)-OH has a complex molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 438.61 g/mol.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are used to analyze the structure:
N3-L-Dab(Fmoc)-OH participates in several key reactions:
The reactivity of the azido group allows for selective modifications without affecting other functional groups present in peptides, facilitating complex synthesis strategies.
The mechanism of action for N3-L-Dab(Fmoc)-OH primarily revolves around its use in peptide synthesis and functionalization:
Research indicates that peptides containing triazole linkages exhibit improved pharmacokinetic properties compared to their unmodified counterparts.
Relevant data includes melting point ranges and solubility profiles that vary based on purity and formulation.
N3-L-Dab(Fmoc)-OH has significant applications in scientific research:
The strategic design of N3-L-Dab(Fmoc)-OH centers on its orthogonal reactivity. The Fmoc group protects the α-amino group during standard solid-phase peptide synthesis, while the azide remains inert under these conditions, allowing selective deprotection and subsequent conjugation [6]. Synthesis typically follows a multi-step solution-phase or solid-phase approach:
Table 1: Comparative Analysis of Azide-Containing Amino Acid Building Blocks
Compound Name | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
N3-L-Dab(Fmoc)-OH | C₁₉H₁₈N₄O₄ | 366.38 | Azide on γ-carbon; L-chirality; Fmoc-protected α-amine [6] |
Fmoc-Dap(N₃)-OH | C₁₈H₁₆N₄O₄ | 352.34 | Azide on β-carbon; shorter spacer; requires PyBOP for coupling [9] |
Fmoc-D-Ala(N₃)-OH | C₁₈H₁₆N₄O₄ | 352.34 | D-chirality; azide on β-carbon; stereochemical inversion |
Fmoc-Lys(N₃)-OH | C₂₁H₂₄N₄O₄ | 396.45 | Extended spacer (ε-azide); enhanced flexibility for conjugations [10] |
CuAAC leverages the reaction between the azide group of N3-L-Dab(Fmoc)-OH and terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazole linkages. This process is catalyzed by copper(I) sources (e.g., CuSO₄ with sodium ascorbate) in aqueous or aqueous-organic solvents at ambient temperature [2] [6]. Key applications include:
SPAAC circumvents copper catalysts by using strained cyclooctynes (e.g., dibenzocyclooctyne or bicyclononyne) that react spontaneously with azides via ring strain release [2] [3]. This metal-free approach is critical for:
N3-L-Dab(Fmoc)-OH is engineered for seamless Fmoc-based SPPS:
Table 2: SPPS Protocol for N3-L-Dab(Fmoc)-OH Integration
Step | Conditions | Function | Considerations |
---|---|---|---|
Deprotection | 20% piperidine/dimethylformamide (2 × 5 min) | Removes Fmoc from preceding residue | Azide remains stable [6] |
Coupling | 3–4 eq N3-L-Dab(Fmoc)-OH, PyBOP/DIPEA, dimethylformamide | Attaches building block to resin-bound peptide | Avoid HBTU/TBTU (low yield); use PyBOP [6] [9] |
Final Deprotection | 20% piperidine/dimethylformamide | Removes Fmoc post-incorporation | Retains azide for downstream "click" reactions |
Cleavage | 95% trifluoroacetic acid, 2.5% triisopropylsilane | Releases peptide from resin | Azide stable to acid [6] |
Purification | Preparative HPLC (C18 column) | Isolates azide-functionalized peptide | Confirmed by MS/NMR [3] |
Post-SPPS, the exposed azide enables on-resin or solution-phase click modifications. For example, on-resin CuAAC with alkyne-bearing tags simplifies purification by isolating only conjugated products [6] [10]. The building block’s compatibility with automated synthesizers facilitates high-throughput production of azide-modified peptides for drug discovery pipelines [5] [6]. Storage at ≤−4°C ensures long-term stability of the crystalline powder [6].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1